molecular formula C15H13N B11893817 3-Methyl-2-phenylindolizine CAS No. 6028-82-6

3-Methyl-2-phenylindolizine

Cat. No.: B11893817
CAS No.: 6028-82-6
M. Wt: 207.27 g/mol
InChI Key: YDLXFXKITUKKAU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and potential biological activities. The compound features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with a methyl group at the third position and a phenyl group at the second position. This structural arrangement imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-phenylpyridine with an appropriate methylating agent. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated or nitrated indolizine derivatives.

Scientific Research Applications

3-Methyl-2-phenylindolizine has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    2-Phenylindolizine: Lacks the methyl group at the third position, resulting in different reactivity and biological activity.

    3-Methylindole: Contains a similar methyl group but lacks the fused pyridine ring, leading to distinct chemical properties.

    2-Methylindolizine: Similar structure but with the methyl group at the second position, affecting its reactivity and applications.

Uniqueness: 3-Methyl-2-phenylindolizine’s unique structural arrangement, with both a methyl and phenyl group, imparts specific chemical and biological properties that distinguish it from other indolizine derivatives. Its stability, reactivity, and potential biological activities make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6028-82-6

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-methyl-2-phenylindolizine

InChI

InChI=1S/C15H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(12)14/h2-11H,1H3

InChI Key

YDLXFXKITUKKAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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